Copper II nitrate hemipentahydrate

説明

Significance of Copper(II) Compounds in Contemporary Chemical Science

Copper compounds, in general, hold a crucial position in contemporary chemical science due to copper's variable oxidation states, most commonly +1 and +2. britannica.com This property allows copper to participate in a wide array of chemical transformations. Copper(II) complexes, in particular, are recognized for their roles in biological systems, catalysis, and materials science. wisdomlib.orgfiveable.me They are essential cofactors in various enzymes and play a vital role in electron transport in living organisms. fiveable.me The ability of copper(II) ions to form stable complexes with a diverse range of ligands further enhances their utility in various chemical applications. fiveable.me

Overview of Copper(II) Nitrate (B79036) Hemipentahydrate as a Subject of Academic Inquiry

Copper(II) nitrate hemipentahydrate is increasingly becoming a focal point of academic inquiry due to its specific properties and applications. As a readily available and water-soluble source of copper(II) ions, it serves as a versatile precursor in numerous chemical syntheses. chemimpex.comamericanelements.com Its utility as a catalyst, a reagent in organic reactions, and a precursor for advanced materials makes it a valuable subject for research aimed at developing new synthetic methodologies and functional materials. chemimpex.comcalpaclab.com

Scope and Objectives of Scholarly Investigations

Scholarly investigations into copper(II) nitrate hemipentahydrate are multifaceted, with several key areas of focus:

Catalysis: A primary objective is to explore its catalytic activity in various organic reactions. A significant area of research is its use in the oxidative coupling of 2,6-dimethylphenol (B121312) to produce polyphenylene oxide (PPO), an important engineering polymer. alfachemic.comfishersci.co.ukfishersci.comfishersci.ie

Materials Science: Researchers are investigating its role as a precursor for the synthesis of copper-based nanomaterials, such as copper oxide nanoparticles, which have applications in electronics, catalysis, and antimicrobial coatings. chemimpex.com It is also used in the preparation of thin films of complex materials like Cu₂ZnSnS₄ (CZTS). calpaclab.comsigmaaldrich.com

Organic Synthesis: The compound is studied for its utility as a nitrating agent for aromatic compounds, often in conjunction with other reagents. wikipedia.org The "Claycop" reagent, which is hydrated copper nitrate adsorbed onto clay, is a notable example of its application in the oxidation of thiols and the conversion of dithioacetals. wikipedia.org

Coordination Chemistry: Investigations delve into the synthesis and characterization of novel coordination polymers and frameworks using copper(II) nitrate hemipentahydrate as a metal source. calpaclab.comresearchgate.net

Historical Context of Copper(II) Nitrate Hemipentahydrate Research

While the synthesis of hydrated copper nitrate by reacting copper with nitric acid has been known for a considerable time, the specific characterization and study of the hemipentahydrate form are more recent endeavors. wikipedia.orgyoutube.com The crystal structure of copper(II) nitrate hemipentahydrate was reported in 1970, providing a foundational understanding of its solid-state arrangement. wikimedia.org Early research focused on its fundamental properties and thermal decomposition behavior. researchgate.net Over time, as the applications of copper compounds expanded, so did the focused research on specific hydrates like the hemipentahydrate, leading to the discovery of its utility in specialized areas like polymer synthesis and as a precursor for advanced materials.

Detailed Research Findings

Physical and Chemical Properties

Copper(II) nitrate hemipentahydrate is a blue, crystalline solid that is highly soluble in water, ethanol, and ammonia (B1221849). chemimpex.comfishersci.com It is an inorganic salt with the molecular formula Cu(NO₃)₂·2.5H₂O and a molecular weight of 232.59 g/mol . calpaclab.comalfachemic.comcolumbuschemical.com

| Property | Value |

| Molecular Formula | Cu(NO₃)₂·2.5H₂O |

| Molecular Weight | 232.59 g/mol |

| Appearance | Blue crystalline solid |

| Melting Point | 114.5 °C (decomposes) |

| Boiling Point | 170 °C (decomposes) |

| Density | 2.32 g/cm³ |

| Solubility | Soluble in water, ethanol, and ammonia |

Data sourced from multiple references. alfachemic.comfishersci.comwikipedia.orgprochemonline.com

Synthesis and Reactions

Hydrated forms of copper(II) nitrate are typically prepared by reacting copper metal or copper(II) oxide with nitric acid. wikipedia.orgyoutube.com

Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂

Attempted dehydration of the hydrated salt by heating does not yield anhydrous copper(II) nitrate but instead leads to the formation of basic copper nitrate and subsequently copper(II) oxide upon further heating. sciencemadness.org The thermal decomposition of hydrated copper(II) nitrate generally proceeds in stages, with initial loss of water followed by decomposition to copper oxides and the release of nitrogen dioxide and oxygen. researchgate.netyoutube.com

Applications in Catalysis and Synthesis

A significant body of research highlights the catalytic applications of copper(II) nitrate hemipentahydrate. It is notably used to catalyze the oxidative coupling of 2,6-dimethylphenol, which produces a valuable engineering polymer. fishersci.co.ukfishersci.iethermofisher.com In organic synthesis, it is employed as a nitrating agent for aromatic compounds, a reaction known as the Menke nitration when used with acetic anhydride (B1165640). wikipedia.orgfuncmater.com The Claycop reagent, a supported version of hydrated copper nitrate on clay, has proven effective for the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyls. wikipedia.orgfuncmater.com

Recent studies have also explored its use as a copper precursor for preparing thin films of Cu₂ZnSnS₄ (CZTS) and in the mechanochemical synthesis of coordination pillared-layer frameworks. calpaclab.comsigmaaldrich.com

Structure

2D Structure

特性

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Copper Ii Nitrate Hemipentahydrate and Its Derivatives

Established Synthetic Pathways for Copper(II) Nitrate (B79036) Hemipentahydrate

The traditional and most common method for preparing hydrated copper(II) nitrate involves the reaction of copper metal or copper(II) oxide with nitric acid. wikipedia.orgyoutube.com The chemical equation for this reaction is:

Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂ youtube.com

Alternatively, copper(II) nitrate can be synthesized by reacting copper metal with an aqueous solution of silver nitrate, a process that also demonstrates the reduction of silver ions by copper. wikipedia.org Another established laboratory-scale method involves the metathesis reaction between concentrated solutions of copper(II) sulfate (B86663) and calcium nitrate. In this process, calcium sulfate precipitates, leaving the highly soluble copper nitrate in the solution, which can then be isolated by careful evaporation. sciencemadness.org

It is important to note that attempting to dehydrate the hydrated forms of copper(II) nitrate by heating does not yield the anhydrous salt. Instead, it leads to the formation of basic copper nitrate (Cu₂(NO₃)(OH)₃) at around 80°C, which further decomposes to copper(II) oxide (CuO) at 180°C. wikipedia.org

Green Chemistry Approaches in Copper(II) Nitrate Hemipentahydrate Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of copper compounds to minimize hazardous substances and reduce energy consumption.

Eco-friendly Precipitation Routes

Eco-friendly precipitation methods focus on using less hazardous solvents and reagents. One approach involves the use of recyclable ligands that can selectively precipitate copper from aqueous solutions, thereby eliminating the need for organic solvents. rsc.org These methods are particularly relevant for recovering copper from waste streams. rsc.org

Plant extracts are also being explored as reducing and capping agents in the "green synthesis" of copper-based nanoparticles from copper nitrate precursors. researchgate.netnih.govnih.gov These botanical extracts contain phytochemicals that can effectively reduce copper ions and stabilize the resulting nanoparticles, offering a more sustainable alternative to conventional chemical methods. researchgate.netnih.govnih.gov For instance, leaf extracts from plants like Catha edulis and Celastrus paniculatus have been successfully used for this purpose. researchgate.netnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient green chemistry tool. mdpi.com This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of copper complexes and nanoparticles from copper(II) nitrate has been successfully demonstrated using microwave irradiation, highlighting its potential as an environmentally friendly synthetic route. mdpi.comresearchgate.net

Copper(II) Nitrate Hemipentahydrate as a Precursor in Advanced Material Synthesis

Copper(II) nitrate hemipentahydrate is a crucial precursor for the synthesis of a wide range of advanced materials, particularly nanomaterials. americanelements.comchemimpex.com Its solubility in water and ability to decompose into copper oxide make it an ideal starting material for various fabrication processes. chemimpex.comjetir.org

Nanomaterial Fabrication

The use of copper(II) nitrate as a precursor is central to the production of various copper-based nanomaterials. These materials are of significant interest due to their unique properties and potential applications in fields like catalysis, electronics, and biomedicine. chemimpex.commdpi.com

Copper(II) nitrate is widely employed in the synthesis of copper oxide nanoparticles (CuO NPs). jetir.orgresearchgate.netijcrt.org Several methods have been developed to produce CuO NPs from this precursor, each offering control over particle size, morphology, and crystallinity.

One common method is chemical precipitation , where an aqueous solution of copper(II) nitrate trihydrate is treated with a base, such as sodium hydroxide, to precipitate copper hydroxide, which is then thermally decomposed to form CuO nanoparticles. jetir.orgijcrt.org The concentration of the reactants and the reaction temperature can be adjusted to control the size of the resulting nanoparticles. jetir.org

Thermal decomposition of copper(II) nitrate-based aerosols is another effective method for synthesizing spherical CuO nanoparticles. researchgate.net The reaction temperature plays a crucial role in determining the size and crystallinity of the final product. researchgate.net

Green synthesis routes utilizing plant extracts have also been extensively explored for the production of CuO NPs from copper(II) nitrate. researchgate.netnih.gov For example, extracts from Catha edulis leaves have been used as both reducing and capping agents in the biosynthesis of CuO NPs. researchgate.net Similarly, Rumex vesicarius extract has been employed in a method that involves dissolving a copper salt in the liquid extract followed by the addition of a base to form a precipitate of CuO nanoparticles. google.com

The table below summarizes various research findings on the synthesis of CuO NPs using copper(II) nitrate as a precursor.

| Synthesis Method | Precursor | Reducing/Precipitating Agent | Resulting Particle Size | Reference |

| Chemical Precipitation | Copper(II) nitrate trihydrate | Sodium hydroxide | ~50 nm | jetir.org |

| Chemical Precipitation | Copper(II) nitrate trihydrate | Sodium hydroxide | 20-50 nm | ijcrt.org |

| Thermal Decomposition | Copper(II) nitrate trihydrate | - | ~30 nm | researchgate.net |

| Green Synthesis | Copper(II) nitrate trihydrate | Catha edulis leaf extract | 16-21 nm | researchgate.net |

| Green Synthesis | Copper salt | Rumex vesicarius liquid extract and a base | Not specified | google.com |

Thin Film Deposition

Copper(II) nitrate is a valuable precursor in solution-based methods for depositing thin films, which are critical components in various electronic and optoelectronic devices.

Cu₂ZnSnS₄ (CZTS) is a promising absorber layer material for thin-film solar cells due to its optimal optical properties and composition from earth-abundant, non-toxic elements. Sol-gel techniques, which involve depositing a solution (sol) that is then gelled and heat-treated, are a cost-effective way to produce CZTS films.

In this process, a precursor solution is prepared using nitrate-based chemicals, including copper(II) nitrate, along with zinc and tin salts, dissolved in a suitable solvent. banglajol.info This solution is then deposited onto a substrate, often by spin-coating or dip-coating, to form a uniform wet film. The film is subsequently dried and subjected to a high-temperature annealing process (hardening) in a controlled atmosphere to form the crystalline kesterite CZTS phase. banglajol.info Research has shown that CZTS thin films manufactured via this sol-gel method from nitrate precursors exhibit a pure kesterite structure with a high optical absorption coefficient and a band gap energy of approximately 1.58 eV, making them highly suitable for photovoltaic applications. banglajol.info

| Parameter | Sol-Gel Synthesis of CZTS Thin Films | Reference |

| Precursor Type | Nitrate-based chemicals | banglajol.info |

| Deposition Method | Sol-gel dip-coating | banglajol.info |

| Post-Deposition Treatment | Hardening at 550°C in vacuum | banglajol.info |

| Resulting Structure | Kesterite CZTS | banglajol.info |

| Optical Band Gap | ~1.58 eV | banglajol.info |

| Stoichiometry (Cu:Zn:Sn:S) | 2.1 : 1.3 : 1 : 5.2 | banglajol.info |

Coordination Polymer and Metal-Organic Framework Synthesis

The ability of copper(II) ions to coordinate with organic ligands is harnessed to build crystalline materials with extended network structures, known as coordination polymers (CPs) and metal-organic frameworks (MOFs). Copper(II) nitrate is a standard source of Cu(II) ions for these syntheses.

One-dimensional coordination polymers consist of metal ions or clusters linked by organic ligands to form infinite chains. These materials are foundational building blocks for more complex 2D and 3D structures. The synthesis typically involves the reaction of a metal salt with a suitable organic linker in solution.

For example, 1D copper(II) polymers can be synthesized by reacting copper(II) nitrate with bifunctional organic linkers like nicotinic acid or isonicotinic acid under solvothermal conditions. In such a reaction, the copper(II) centers are bridged by the organic ligands, where the ligand coordinates to different metal centers, often through its distinct functional groups (e.g., a pyridyl nitrogen and a carboxylate oxygen). This linking action propagates in one dimension, creating a polymeric chain structure. The specific geometry of the chain, whether linear, zigzag, or helical, is influenced by the coordination preference of the copper ion and the geometry of the organic linker.

Coordination Pillared-Layer frameworks are a subclass of 3D MOFs constructed from 2D layers that are connected by "pillar" ligands. This strategy allows for precise control over the framework's architecture and pore dimensions. Copper(II) nitrate is frequently employed as the metal source for constructing these materials. researchgate.netmdpi.comrsc.org

The general synthesis involves a self-assembly process with at least two types of organic linkers: a planar linker that forms the 2D sheets with the copper ions, and a pillar linker that bridges the sheets. For instance, a reaction between copper(II) nitrate and a dicarboxylate ligand like phthalic acid can form 2D layers. researchgate.netmdpi.com In the same reaction vessel, a linear N-donor ligand such as 4,4'-bipyridine (B149096), acting as the pillar, coordinates to the copper centers in adjacent layers, propping them apart and creating a stable 3D framework with defined channels. rsc.org The use of copper(II) nitrate trihydrate in mechanochemical (grinding) synthesis has also been reported as a method to produce pillared-layer structures. google.com

| Component | Role in CPL Synthesis | Example | Reference |

| Metal Source | Forms the inorganic nodes of the framework | Copper(II) nitrate | mdpi.com, researchgate.net, rsc.org |

| Planar Ligand | Connects metal nodes to form 2D layers | Phthalic acid (a dicarboxylate) | mdpi.com, researchgate.net |

| Pillar Ligand | Bridges the 2D layers to create a 3D framework | 4,4'-bipyridine (a N-donor) | rsc.org |

Two-Dimensional (2D) and Three-Dimensional (3D) Supramolecular Network Formation

The construction of supramolecular networks, which are highly organized structures formed through non-covalent interactions, is a significant area of research in crystal engineering. Copper(II) nitrate, often in its hydrated forms like hemipentahydrate, is a key metal source for creating these intricate architectures. The coordination of copper(II) ions with various organic ligands leads to the self-assembly of one-, two-, and three-dimensional networks with diverse topologies and potential applications.

The formation of these networks is highly dependent on the choice of organic ligands. Ligands containing functional groups like pyridyl, carboxylate, and imidazolyl moieties are commonly used to bridge copper centers. The interplay between the coordination geometry of the copper(II) ion, which is often octahedral or square planar, and the shape and functionality of the organic linker dictates the dimensionality and topology of the resulting supramolecular network. wikipedia.org For example, the reaction of copper(II) nitrate with 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene has led to the formation of a 2D network with large cavities. capes.gov.br

The table below summarizes examples of supramolecular networks synthesized using copper(II) nitrate.

| Ligand | Resulting Network Dimensionality | Synthesis Method | Reference |

| Pyridine-2,6-dicarboxylic acid / 4-methoxypyridine | Not specified | Not specified | sigmaaldrich.comsigmaaldrich.com |

| Not specified (for CPL-1) | Pillared-Layer (3D) | Mechanochemical | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene | 2D | Self-assembly | capes.gov.br |

Synthesis of Other Copper-Based Compounds and Advanced Materials

Copper(II) nitrate hemipentahydrate is a fundamental starting material for a variety of other copper-containing compounds and advanced functional materials, owing to its accessibility and reactivity. researchgate.netrsc.org

In the field of advanced electronics, copper(II) nitrate serves as a precursor for the fabrication of conductive copper and copper oxide thin films. multichemexports.com These films are integral components in various electronic devices. A common strategy involves the reduction of a copper precursor ink, which can be formulated using copper(II) nitrate, to produce conductive copper traces.

The process often involves dissolving the copper salt in a suitable solvent system and then depositing it onto a substrate. Subsequent thermal treatment, or sintering, at controlled temperatures decomposes the precursor and reduces the copper ions to metallic copper, forming a conductive layer. epo.org The properties of the resulting conductive film, such as its resistivity, are highly dependent on the composition of the precursor ink and the sintering conditions. Research has focused on lowering the required sintering temperatures to enable the use of flexible polymer substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). epo.org

The table below presents data on conductive films produced from copper-based precursors, illustrating the material properties achieved.

| Precursor System | Substrate | Sintering Temperature (°C) | Resulting Film Resistivity (µΩ·cm) | Reference |

| Copper precursor composition | Not specified | < 150 | < 150 | epo.org |

| Copper precursor composition | PET | < 135 | Not specified | epo.org |

Furthermore, copper(II) nitrate hemipentahydrate is used in the preparation of thin films of complex materials like Cu₂ZnSnS₄ (CZTS), which is a promising semiconductor material for solar cell applications. sigmaaldrich.commultichemexports.comsigmaaldrich.com The synthesis involves using the copper salt as the source of copper in a solution-based deposition process.

Structural and Spectroscopic Characterization of Copper Ii Nitrate Hemipentahydrate and Its Coordination Complexes

Advanced Crystallographic Investigations

Crystallography serves as the cornerstone for the structural elucidation of crystalline materials. By analyzing the diffraction patterns produced when X-rays interact with a crystal lattice, scientists can map the electron density within the unit cell and thereby determine the positions of individual atoms with high precision.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the atomic and molecular structure of a compound. This technique involves mounting a small, high-quality single crystal in an X-ray beam and measuring the intensities and positions of the diffracted beams. The resulting data allows for the unambiguous determination of the crystal structure.

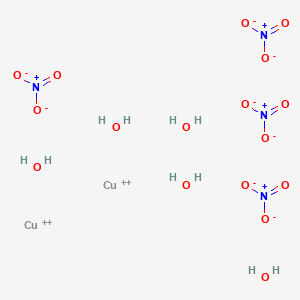

The crystal structure of copper(II) nitrate (B79036) hemipentahydrate has been determined through single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group I12/c1 (an alternative setting of I2/c). researchgate.net The unit cell is the fundamental repeating unit of a crystal lattice, and its dimensions are described by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Low-temperature studies have provided precise measurements for these parameters. researchgate.net A conventional unit cell of copper(II) nitrate hemipentahydrate contains eight formula units. researchgate.net

Table 1: Unit Cell Parameters for Copper(II) Nitrate Hemipentahydrate

| Parameter | Value |

|---|---|

| a | 16.1 Å |

| b | 4.9 Å |

| c | 15.8 Å |

| α | 90° |

| β | 92.9° |

| γ | 90° |

| Space Group | I12/c1 |

Data sourced from low-temperature (~3 K) measurements. researchgate.net

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortion, which often results in coordination geometries that deviate from perfect octahedral symmetry. In the solid-state structure of copper(II) nitrate hemipentahydrate, each Cu²⁺ ion is five-coordinate. researchgate.net

The coordination environment around the copper(II) center is best described as a distorted square pyramidal geometry. researchgate.netnih.gov This polyhedron is formed by five nearest-neighbor oxygen atoms. researchgate.net Four of these oxygen atoms form the basal plane of the pyramid, while the fifth oxygen atom occupies the apical position. researchgate.net This (4+1) coordination is a common feature for Cu(II) complexes. wikipedia.orgyoutube.com

The detailed analysis of bond lengths and angles provides critical information about the nature of the coordination environment. In copper(II) complexes, it is common to observe a difference between the equatorial (in-plane) and axial bond lengths due to the Jahn-Teller effect.

For copper(II) nitrate hydrates and related complexes, the Cu-O bond distances are typically in the range of 1.96 Å for the shorter equatorial bonds and longer for the axial positions. researchgate.net Specifically for five-coordinate square-pyramidal geometries, four short Cu-O bonds form the base with lengths around 200 pm (2.0 Å), and one longer axial bond is observed at approximately 240 pm (2.4 Å). wikipedia.org In some coordination complexes derived from copper nitrate, Cu-O bond lengths can range from approximately 1.95 Å to longer, weaker interactions at over 2.9 Å. at.ua The bonding within the nitrate ligands is also well-defined, with N-O bond distances typically ranging from 1.22 Å to 1.32 Å. materialsproject.org

Table 2: Representative Interatomic Bond Lengths in Copper(II) Coordination Environments

| Bond | Typical Length (Å) | Coordination Type |

|---|---|---|

| Cu-O (equatorial) | 1.96 - 2.02 | Square Pyramidal / Distorted Octahedral researchgate.netmaterialsproject.org |

| Cu-O (axial) | > 2.20 | Square Pyramidal / Distorted Octahedral nih.govwikipedia.org |

While SC-XRD is ideal for structure determination, powder X-ray diffraction (PXRD) is a powerful and more accessible technique for characterizing bulk crystalline materials, especially in nanostructured forms. yale.edu This method is widely used to identify crystalline phases, determine lattice parameters, and estimate crystallite size. scholarsresearchlibrary.com

Copper(II) nitrate (in its various hydrated forms) is a common precursor for the synthesis of copper-based nanostructured materials, most notably copper(II) oxide (CuO) nanoparticles. ijcrt.orgresearchgate.net In these syntheses, the copper nitrate salt is decomposed, often through heating or chemical precipitation, to form the desired nanomaterial. ijcrt.orgjetir.org

The resulting nanoparticles are then analyzed using PXRD to confirm their chemical identity and structural properties. arxiv.org The PXRD pattern of the synthesized material is compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, CuO nanoparticles synthesized from a copper nitrate precursor show characteristic diffraction peaks corresponding to the monoclinic tenorite phase. researchgate.netijritcc.org

The width of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains. The Scherrer equation is commonly used to estimate the average crystallite size (D) from the full width at half maximum (FWHM) of a diffraction peak (β), the X-ray wavelength (λ), and the Bragg angle (θ):

D = (Kλ) / (βcosθ)

where K is a dimensionless shape factor, typically about 0.9.

Using this method, researchers have reported the successful synthesis of CuO nanoparticles with average crystallite sizes ranging from approximately 6 nm to over 40 nm, confirming the nanostructured nature of the product derived from copper nitrate. researchgate.netijritcc.org

Table 3: Example PXRD Data for CuO Nanoparticles from a Copper Nitrate Precursor

| 2θ (degrees) | (hkl) Plane | Phase | Reference |

|---|---|---|---|

| ~35.5° | (002), (111) | Monoclinic CuO | researchgate.net |

| ~38.7° | (111), (200) | Monoclinic CuO | researchgate.net |

| ~48.7° | (-202) | Monoclinic CuO | |

| ~61.5° | (-113) | Monoclinic CuO |

Peak positions can vary slightly based on synthesis conditions and instrument calibration.

Powder X-ray Diffraction (XRD) for Nanostructured Materials

Crystallite Size Determination

The determination of crystallite size is fundamental in materials science, as it significantly influences the properties of a material. For crystalline compounds like copper(II) nitrate hemipentahydrate, the average crystallite size can be determined from the broadening of diffraction peaks in an X-ray Diffraction (XRD) pattern.

The most common method for this calculation is the Scherrer equation:

D = (K * λ) / (β * cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9. researchgate.net

λ is the wavelength of the X-ray used (e.g., 0.15406 nm for Cu Kα radiation). researchgate.net

β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians.

θ is the Bragg diffraction angle. researchgate.net

To calculate the crystallite size, the FWHM of a prominent, well-defined peak in the XRD pattern is measured after correcting for instrumental broadening. For example, in studies of copper oxide nanoparticles synthesized from copper(II) nitrate precursors, XRD analysis confirmed a crystallite size of approximately 15.8 nm. researchgate.net

Table 1: Parameters for Crystallite Size Calculation using the Scherrer Equation

| Parameter | Symbol | Description | Typical Value |

| Shape Factor | K | A constant related to the shape of the crystallites. | ~0.9 |

| X-ray Wavelength | λ | The wavelength of the X-rays used for diffraction. | 0.15406 nm (Cu Kα) |

| Full Width at Half Maximum | β | The width of a diffraction peak at half its maximum intensity (in radians). | Measured from XRD data |

| Bragg Angle | θ | The angle of the diffraction peak (in degrees). | Measured from XRD data |

Phase Identification and Purity Assessment of Synthesized Materials

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a bulk sample and assessing its purity. ncl.ac.uk The method works by directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline material.

For synthesized copper(II) nitrate hemipentahydrate, the experimental PXRD pattern is compared against a reference pattern. This reference can be obtained from a database or simulated from known single-crystal X-ray diffraction data. ncl.ac.uk A close match between the experimental and reference patterns confirms the successful synthesis of the target phase. The presence of additional peaks indicates impurities or the existence of other crystalline phases. ncl.ac.ukmalvernpanalytical.com

Methods like LeBail fitting or Rietveld refinement can be employed for a more rigorous analysis. These techniques involve fitting the entire experimental diffraction pattern to a calculated model, which can confirm the unit cell parameters and quantify the relative amounts of different phases within the sample, thereby giving a precise measure of phase purity. ncl.ac.ukmalvernpanalytical.com XRD patterns of precursor materials like copper nitrate are often compared with the final product, such as copper hydroxynitrate, to confirm the chemical transformation and the formation of the new crystalline structure. researchgate.net

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy provides detailed insight into the chemical bonding, functional groups, and electronic structure of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational energies of molecular bonds.

The FTIR spectrum of copper(II) nitrate hemipentahydrate and its coordination complexes reveals characteristic absorption bands for its constituent groups: the nitrate anion (NO₃⁻) and water of hydration (H₂O).

Water of Hydration (H₂O): Coordinated water molecules typically show a very broad absorption band in the high-frequency region, approximately 3200-3500 cm⁻¹. This band is due to the O-H stretching vibrations. nih.gov Another peak, often observed around 1647 cm⁻¹, can be attributed to the H-O-H bending vibration. researchgate.net

Nitrate Ion (NO₃⁻): The vibrational modes of the nitrate ion are sensitive to its coordination environment. A free nitrate ion possesses D₃h symmetry, but upon coordination to a metal ion like Cu(II), its symmetry is lowered (e.g., to C₂v), leading to changes in the spectrum. nau.edu A sharp, strong peak characteristic of the nitrate ion is often observed around 1107 cm⁻¹. nih.gov The asymmetric stretching mode (ν₃) of the nitrate ion typically appears as a wide absorption band around 1350-1385 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Vibrational Modes for Copper(II) Nitrate Hydrates

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3200-3500 (broad) | O-H Stretch | Coordinated Water (H₂O) | nih.gov |

| ~1647 | H-O-H Bend | Coordinated Water (H₂O) | researchgate.net |

| ~1350-1385 (wide) | Asymmetric N-O Stretch (ν₃) | Nitrate (NO₃⁻) | researchgate.net |

| ~1107 (sharp) | Symmetric N-O Stretch (ν₁) | Nitrate (NO₃⁻) | nih.gov |

| ~1050 | Symmetric N-O Stretch (ν₁) | Coordinated Nitrate | researchgate.net |

| ~723-852 (sharp) | Out-of-plane Bend / Other modes | Metal-chelated ligands (e.g., phenanthroline) / Nitrate | nih.gov |

The direct vibrational evidence for the coordination of oxygen atoms to the copper(II) center is found in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These low-frequency bands are characteristic of metal-ligand stretching vibrations.

In studies of copper(II) nitrate complexes, a Raman band observed at 335 cm⁻¹ has been assigned to the symmetric copper-oxygen (Cu-O) stretch in a bidentate complex, providing direct evidence of the bond between the copper ion and the nitrate ligand. nau.edu In other copper-containing materials, such as copper(I) oxide, the stretching of the Cu-O bond is observed at a higher frequency, around 629 cm⁻¹. researchgate.net The analysis of this region is critical for confirming the formation of coordination bonds between the copper center and oxygen-donating ligands, including water and nitrate ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes like those of copper(II), the UV-Vis spectrum is particularly informative about the d-orbital splitting and coordination geometry.

The UV-Vis spectrum of copper(II) nitrate in aqueous solution is characterized by a broad absorption band in the visible to near-infrared (Vis/NIR) region. researchgate.net This absorption is due to electronic transitions between the 3d orbitals of the Cu(II) ion, which has a d⁹ electron configuration. These are known as d-d transitions. researchgate.net The position and intensity of this band are sensitive to the ligand environment around the copper ion.

In addition to the d-d bands, more intense bands may appear in the ultraviolet region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital (like those on the nitrate ion) to a metal-based d-orbital. researchgate.net For instance, the UV-Vis absorption spectrum of a copper nitrate trihydrate solution shows a prominent absorption peak that is used to monitor the formation of copper-based nanoparticles. researchgate.net

Table 3: Electronic Transitions in Copper(II) Nitrate Complexes

| Spectral Region | Type of Transition | Description | Reference |

| Visible / Near-Infrared (Vis/NIR) | d-d Transition | Excitation of an electron between the 3d orbitals of the Cu(II) ion. | researchgate.net |

| Ultraviolet (UV) | Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a nitrate ligand orbital to a Cu(II) d-orbital. | researchgate.net |

| Ultraviolet (UV) | n→π* Transition | Excitation of a non-bonding electron to an anti-bonding π* orbital within the nitrate ligand. | researchgate.net |

Investigation of Electronic Transitions and Absorbance Maxima

The electronic spectra of copper(II) nitrate and its complexes are characterized by distinct absorption bands in the UV-Visible and near-infrared regions, which arise from different electronic transitions. These transitions provide valuable information about the electronic structure and geometry of the copper(II) center.

In gas-phase studies of copper(II) nitrate cluster anions, Cu(II)n(NO3)2n+1−, the spectra reveal a 3d-3d transition band in the visible/near-infrared region. researchgate.net In the ultraviolet region, well-separated bands are observed, which are attributed to ligand-to-metal charge transfer (LMCT) and n-π* transitions within the nitrate ligands. researchgate.net For the Cu(II)(NO₃)₃⁻ cluster, the most intense UV transitions below 6.0 eV have been identified and their corresponding electron orbitals calculated. researchgate.net

In coordination complexes, the electronic spectra are influenced by the nature of the ligands. For instance, in a study of five-coordinate copper(II) complexes with a tridentate NNO functionalized ligand, a broad and weak d-d band centered around 664-672 nm was observed, corresponding to the ²B₁g → ²A₁g transition. nih.gov Intense bands at shorter wavelengths (262 nm, 319 nm, and 365 nm) were assigned to intra-ligand (π → π*) and ligand-to-metal charge transfer transitions. nih.gov Similarly, the UV-Vis spectra of copper(II) complexes with ONO donor azo ligands in DMF solution show both intramolecular ligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) bands. researchgate.net

The solvent and pH can also affect the absorbance maxima. In a study involving the detection of copper(II) ions using Thymol blue dye at pH 10, the addition of copper nitrate resulted in a new absorption band centered at approximately 434.2 nm, shifted from the original dye's absorbance at 596.5 nm. nih.gov

A summary of representative absorbance maxima and their assignments for copper(II) nitrate and its complexes is presented below:

| Compound/Complex | λmax (nm) | Assignment | Reference |

| Cu(II)n(NO3)2n+1− | vis/NIR | 3d-3d transition | researchgate.net |

| Cu(II)n(NO3)2n+1− | UV | LMCT, n-π | researchgate.net |

| [Cu(L)(Cl)(H₂O)] (L=tridentate NNO ligand) | 664 | d-d transition (²B₁g → ²A₁g) | nih.gov |

| [Cu(L)(Br)(H₂O)] (L=tridentate NNO ligand) | 672 | d-d transition (²B₁g → ²A₁g) | nih.gov |

| [Cu(L)(X)(H₂O)] (L=tridentate NNO ligand) | 262, 319, 365 | π → π, LMCT | nih.gov |

| Copper(II) nitrate with Thymol blue (pH 10) | ~434.2 | Complex formation | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. libretexts.org It is an indispensable tool for studying paramagnetic Cu(II) (d⁹) compounds, providing detailed information about the spin state and the electronic environment of the copper ion. libretexts.orgnih.gov

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the electron spin with the external magnetic field and the copper nucleus (I = 3/2), respectively. ethz.ch In frozen solutions or powders, the anisotropy of these interactions leads to characteristic spectral shapes. For an axially symmetric environment, such as an elongated octahedral or square planar geometry, the spectrum is described by two sets of parameters: g∥ and A∥, and g⊥ and A⊥. ethz.ch The values of g∥ and A∥ can typically be determined from the low-field portion of the spectrum, which shows four distinct hyperfine splitting lines. ethz.chfairfield.edu

The g-values and hyperfine coupling constants are sensitive to the geometry and the nature of the ligands coordinated to the Cu(II) ion. For instance, the EPR spectra of five-coordinate pseudo-square pyramidal copper(II) complexes with SNS pincer ligands show typical anisotropic Cu(II) signals with four hyperfine splittings in the g∥ region. fairfield.edu The gross geometry of the Cu(II) coordination environment can often be inferred directly from the EPR spectrum. nih.gov

The following table presents typical EPR parameters for a Cu(II) complex:

| Parameter | Description | Typical Value/Observation | Reference |

| g∥ | g-tensor component parallel to the main symmetry axis | g∥ > g⊥ for axially elongated geometry | ethz.ch |

| g⊥ | g-tensor component perpendicular to the main symmetry axis | - | ethz.ch |

| A∥ | Hyperfine coupling constant parallel to the main symmetry axis | Resolved as four lines in the low-field region | ethz.chfairfield.edu |

| A⊥ | Hyperfine coupling constant perpendicular to the main symmetry axis | Often unresolved in the g⊥ region | ethz.ch |

Study of Exchange Coupling and Zero Field Splitting in Dinuclear Units

The magnetic properties of dinuclear copper(II) complexes are of significant interest, with the exchange coupling constant (2J) quantifying the interaction between the two metal centers. This interaction can be either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment). The zero-field splitting (D) parameter, which arises from the magnetic dipole-dipole interaction and the exchange interaction, describes the splitting of the triplet state even in the absence of an external magnetic field.

In dinuclear copper(II) complexes, the geometry of the bridging ligands and the coordination environment around the copper(II) ions play a crucial role in determining the nature and magnitude of the magnetic coupling. nih.gov For instance, in dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde, the magnetic susceptibility can show a broad maximum at a certain temperature, which is indicative of strong antiferromagnetic coupling between the Cu(II) centers. mdpi.com The magnetic behavior of these complexes is well-described by the Heisenberg XXX model. nih.gov

A study of a dinuclear copper(II) complex with a double chloro-bridge revealed weak antiferromagnetic coupling, which was consistent with magneto-structural correlations based on the bridging angle and Cu-Cl distances. mdpi.com Conversely, a dinuclear copper(II) tetraphenylporphyrin (B126558) N-oxide complex was found to exhibit ferromagnetic coupling, with the triplet state being stabilized. nih.gov

The zero-field splitting tensor in the triplet state of a centrosymmetric dinuclear copper(II) couple is the sum of the magnetic dipolar and exchange contributions. The anisotropic exchange interaction can be the main contributor to the zero-field splitting. nih.gov In some cases, the broadening of EPR spectra and the lack of resolved g tensor anisotropy can be attributed to spin-spin interactions between the closely spaced Cu(II) ions in the dimeric units. mdpi.com This can prevent the determination of the g tensor components and the zero-field splitting D parameter. mdpi.com

Table 1: Magnetic Properties of Select Dinuclear Copper(II) Complexes

| Complex | 2J (cm⁻¹) | Magnetic Behavior | Reference |

| Dinuclear Cu(II) with Schiff base | Strong antiferromagnetic | Antiferromagnetic | mdpi.com |

| Dinuclear Cu(II) with double chloro-bridge | Weak antiferromagnetic | Antiferromagnetic | mdpi.com |

| [Cu(tpp-N-O)]₂ | +68 | Ferromagnetic | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes, such as those of copper(II), presents unique challenges and opportunities. The paramagnetic nature of Cu(II) leads to significant broadening and large hyperfine shifts of the NMR signals, making spectral analysis complex. acs.orgresearchgate.netresearchgate.net The chemical shifts are also highly sensitive to temperature. researchgate.net

Despite these challenges, NMR can provide valuable structural, thermodynamic, and kinetic information about copper(II) complexes. edpsciences.org For instance, in weakly antiferromagnetically coupled binuclear copper(II) complexes, unusually sharp and hyperfine-shifted ligand signals have been observed. acs.org A complete assignment of these signals can be achieved using a combination of proton relaxation data and two-dimensional correlated spectroscopy (COSY) measurements. acs.org

Solid-state NMR has also been employed to study copper(II) complexes. In some cases, 2D ¹H-¹³C HETCOR, ¹H-¹H SQ/DQ, and proton spin diffusion (PSD) experiments have been used to establish connectivity and proton vicinities. rsc.org The combination of X-ray crystallography, DFT calculations, EPR, and solid-state NMR has proven powerful for the assignment of NMR signals in pyridinecarboxaldehyde ligands coordinated to copper ions. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB Mass) of Complexes

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that has been successfully used for the characterization of coordination complexes, including those of copper. acs.org This technique is particularly useful for obtaining the mass spectra of non-volatile and thermally labile compounds.

FAB mass spectrometry, especially in the positive ion mode, has proven to be a successful technique for the identification of metal complexes containing ligands such as 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azatetradecane. researchgate.net The resulting mass spectra show characteristic fragmentations of the ligands and the metal, which can be interpreted based on the chemical and spectroscopic properties of the compounds. researchgate.net

Continuous-flow FAB has been shown to be superior to conventional FAB for the analysis of metal-nucleotide complexes in aqueous media, yielding spectra that are highly characteristic of the compounds. researchgate.net This method allows for the observation of parent-molecular ions and structurally significant fragment ions, which can help in identifying the binding sites of the metal on the nucleotides. researchgate.net New homo- and hetero-leptic copper(I) complexes with substituted 1,4,5,8,9,12-hexaazatriphenylene (hat) derivatives have also been successfully characterized by FAB and electrospray mass spectrometry. rsc.org

Elemental Analysis for Stoichiometry Determination

Elemental analysis is a fundamental technique used to determine the stoichiometry of newly synthesized coordination complexes. youtube.com By precisely measuring the percentage of elements such as carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the empirical formula of a compound.

For copper(II) nitrate complexes, elemental analysis is crucial for verifying the composition, including the number of ligands and counter-ions associated with the copper center. For example, in the synthesis of mixed-ligand complexes of copper(II) with thienoyltrifluoroacetonate and nitrogen-containing ligands, elemental analysis was used to confirm the calculated elemental composition. nih.gov Similarly, for dinuclear macrocyclic copper(II) complexes, elemental analysis, in conjunction with X-ray studies, confirmed the purity and composition of the obtained compounds. mdpi.com The formulation of Cu(II) complexes with a Schiff base ligand from 4-aminoantipyrine (B1666024) and glyoxal (B1671930) as [CuL₁]X₂ (where X = Cl⁻ or NO₃⁻) was supported by elemental analysis and electrical conductivity data. scirp.org

Table 2: Elemental Analysis Data for Select Copper(II) Complexes

| Complex | Calculated (%) | Found (%) | Reference |

| [Cu(TTA)phenNO₃] | C: 45.59, H: 2.30, N: 7.97 | C: 45.95, H: 2.38, N: 8.37 | nih.gov |

| [Cu(TTA)bipyNO₃] | C: 42.99, H: 2.41, N: 8.36 | C: 42.52, H: 2.30, N: 8.34 | nih.gov |

| [Cu(TTA)tmen]NO₃ | C: 36.32, H: 4.35, N: 9.08 | C: 36.40, H: 4.11, N: 8.92 | nih.gov |

Morphological and Compositional Analysis of Derived Materials

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. It is frequently employed to study materials derived from copper(II) nitrate hemipentahydrate.

The thermal decomposition of copper(II) nitrate hydrates can lead to the formation of copper oxides. SEM analysis of materials derived from copper(II) nitrate precursors reveals detailed information about their structure. For example, SEM images of copper hydroxynitrate have shown well-crystallized particles with a plate-like morphology and an average size of 1-2 µm. researchgate.net In other studies, morphologically tunable copper oxide-based nanomaterials synthesized through a one-step alkali-assisted surface oxidation process exhibited a transformation from rod-like to sheet-like shapes, as observed by SEM. nih.gov

Examination of Surface Morphology and Porosity

SEM is particularly valuable for examining the surface morphology and porosity of materials derived from copper(II) nitrate. The morphology and porosity can significantly influence the material's properties and applications.

For instance, in the synthesis of copper oxide-based nanomaterials, controlling the reaction time can lead to dramatic variations in morphology, from rod-like to sheet-like structures. nih.gov SEM image analysis can also be used to confirm changes in porosity. For example, a study on a mixed copper paste showed a significantly lower porosity compared to other formulations. researchgate.net The morphology of pores and their spacing are also important factors that can be investigated using SEM. researchgate.net The synthesis of copper nanoparticles in gelatin can be controlled to alter the morphology and size of the particles by adjusting the concentration of the copper salt. youtube.com

Determination of Particle Size and Shape

The determination of particle size and shape for materials derived from copper(II) nitrate precursors is crucial for understanding their physical and chemical properties. Various analytical techniques are employed to characterize these features, particularly when copper(II) nitrate is used in the synthesis of nanoparticles.

One common method for producing copper nanoparticles is through ultrasonic spray pyrolysis (USP) using an aqueous solution of copper(II) nitrate trihydrate as a precursor. researchgate.net In this process, the final particle size and morphology are influenced by several synthesis parameters. researchgate.net Techniques such as X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to characterize the resulting particles. researchgate.net XRD analysis can confirm the crystal structure, such as the face-centered cubic (fcc) structure of copper, and the crystalline size can be calculated using the Scherrer Equation. researchgate.net SEM images provide direct visualization of the nanoparticles, revealing their shape and size distribution. researchgate.net For instance, studies have shown that spherical copper nanoparticles can be synthesized using this method. researchgate.net

Research has demonstrated a clear relationship between the synthesis conditions and the resulting particle characteristics. It has been observed that an increase in furnace temperature during USP leads to a larger particle size, while a decrease in the concentration of the initial copper(II) nitrate solution results in a reduction of the particle size. researchgate.net

Table 1: Influence of Synthesis Parameters on Copper Nanoparticle Characteristics

| Parameter | Effect on Particle Size | Resulting Morphology | Characterization Technique |

|---|---|---|---|

| Furnace Temperature | Increases with elevated temperature researchgate.net | Spherical researchgate.net | SEM, XRD researchgate.net |

| Precursor Concentration | Decreases with lower concentration researchgate.net | Spherical researchgate.net | SEM, XRD researchgate.net |

In other synthesis approaches, such as the chemical reduction of copper(II) nitrate, the ratio of the precursor to other reagents like capping agents can significantly alter the particle shape. electrochemsci.org For example, using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a capping agent, a high concentration of CTAB relative to copper nitrate was found to produce hexagonal nanoparticles, whereas a high concentration of copper nitrate resulted in spherical nanoparticles that formed aggregations. electrochemsci.org

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy – Energy Dispersive Spectroscopy (STEM-EDS)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the characterization of nanomaterials, providing high-resolution imaging of particle morphology, size, and internal structure. nist.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the sample as it passes through. nist.gov An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. nist.gov This allows for the direct visualization of nanoparticles, with capabilities to resolve features at the atomic scale, including the lattice fringes of crystalline materials. researchgate.net Selected Area Electron Diffraction (SAED) is a TEM-related technique that can be used to determine the crystal structure of the nanoparticles. nist.gov

STEM is a variation where the electron beam is focused to a very fine spot (probe) that is scanned over the sample in a raster pattern. lu.se By collecting the transmitted or scattered electrons at each point, an image is formed. lu.se STEM is often coupled with Energy Dispersive Spectroscopy (EDS), a technique known as STEM-EDS. lu.se As the electron beam interacts with the sample, it causes the emission of characteristic X-rays from the elements present in the specimen. lu.se The EDS detector collects these X-rays, and by analyzing their energy, it can identify the elemental composition of the sample at the specific point where the beam is located. lu.se By scanning the beam across an area, STEM-EDS can generate elemental maps, showing the spatial distribution of different elements within the nanoparticles. researchgate.netresearchgate.net

Nanoparticle Morphology and Compositional Mapping

TEM is instrumental in revealing the detailed morphology of nanoparticles synthesized from copper(II) nitrate precursors. Studies using TEM have successfully characterized nanoparticles with various shapes and sizes. For example, the chemical reduction of copper(II) nitrate using different concentrations of a capping agent has been shown to produce nanoparticles of different sizes, such as 16, 23, and 37 nm, with shapes ranging from hexagonal to spherical. electrochemsci.org TEM analysis can also reveal structural details like the polycrystalline nature of particles or the formation of a core-shell structure, such as an oxide layer forming on the surface of copper nanoparticles upon exposure to air. nist.govresearchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes, confirming the crystalline structure of the nanoparticles. nist.gov

STEM-EDS provides crucial compositional information that complements the morphological data from TEM. This technique is used to create detailed elemental maps of individual or groups of nanoparticles. For instance, in studies of copper nanoparticles, STEM-EDS mapping can confirm the presence and uniform distribution of copper. researchgate.net It is particularly useful for analyzing complex structures, such as the formation of an oxide layer. STEM-EDS maps can show the distinct regions of copper and oxygen, providing clear evidence of copper oxide formation on the nanoparticle surface. researchgate.net This compositional mapping can be performed at a very high resolution, allowing for the analysis of the elemental distribution within nanoscale features. researchgate.net

Table 2: TEM and STEM-EDS Findings for Copper-Based Nanoparticles

| Synthesis/Sample Type | Morphology (from TEM) | Size (from TEM) | Compositional Details (from STEM-EDS) |

|---|---|---|---|

| CuNPs from Cu(NO₃)₂ with CTAB electrochemsci.org | Hexagonal, Spherical electrochemsci.org | 16, 23, 37 nm electrochemsci.org | Not specified in the provided search results. |

| Air-exposed Cu Nanoparticles nist.gov | Spherical, Polycrystalline nist.gov | ~5 nm to ~30 nm nist.gov | Inhomogeneous Cu₂O layer formation nist.gov |

| Oxidized Copper Film researchgate.net | Needle-like CuO NPs researchgate.net | Not specified | Uniform distribution of Copper and Oxygen; evidence of copper oxide formation. researchgate.net |

Coordination Chemistry and Supramolecular Assemblies Involving Copper Ii Nitrate Hemipentahydrate

Ligand Exchange and Complex Formation

The formation of copper(II) complexes from copper(II) nitrate (B79036) hemipentahydrate is fundamentally a process of ligand exchange, where the water molecules and, in some cases, the nitrate ions in the coordination sphere of the copper(II) ion are replaced by other donor ligands. This process is influenced by several factors, including the nature of the ligand, the solvent system, and the reaction conditions. The nitrate ions themselves can act as ligands or as counter-ions in the resulting complexes.

Mononuclear copper(II) complexes are compounds containing a single copper(II) center. The synthesis of these complexes using copper(II) nitrate often involves the reaction of the copper salt with a stoichiometric amount of a chelating ligand in a suitable solvent. The resulting complexes exhibit a variety of coordination geometries, most commonly square planar, square pyramidal, or distorted octahedral.

For instance, the reaction of copper(II) nitrate with N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine (H₆bzphen) in methanol (B129727) leads to the formation of a mononuclear complex, [Cu(H₄bzphen)]·CH₃OH. sci-hub.se In this complex, the Schiff base ligand acts as a tetradentate planar ligand, resulting in a square-planar geometry around the Cu(II) ion. sci-hub.se Similarly, mononuclear copper(II) complexes with tridentate Schiff base-like ligands derived from 2-picolylamine have been synthesized, exhibiting square pyramidal or square planar coordination spheres depending on the substitution on the pyridine (B92270) ring.

| Ligand (Abbreviation) | Starting Copper Salt | Resulting Mononuclear Complex | Cu(II) Coordination Geometry | Reference |

| N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine (H₆bzphen) | Copper(II) acetate (B1210297) monohydrate | [Cu(H₄bzphen)]·CH₃OH | Square-planar | sci-hub.se |

| 4-chloro-2-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol (HL) | Not Specified | [Cu(L)(NO₃)(H₂O)]H₂O | Square pyramidal | nih.gov |

| 2,6-bis(pyrazol-1-yl)pyridine (bPzPy) | Copper nitrate | [Cu(bPzPy)(NO₃)₂] | Five-coordinate | |

| 2,6-bis(pyrazol-1-yl)pyridine (bPzPy) | Copper nitrate | [Cu(bPzPy)(H₂O)(NO₃)₂] | Six-coordinate (4+2) |

Dinuclear copper(II) complexes, containing two copper(II) centers, are of significant interest due to their magnetic properties and their potential as models for the active sites of metalloenzymes. The synthesis of these complexes often relies on the use of bridging ligands that can coordinate to two metal centers simultaneously. Copper(II) nitrate serves as a common starting material for these syntheses.

A notable example is the synthesis of a dinuclear copper(II) complex, [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, via a hydrothermal method using copper(II) nitrate, pyridine-2,6-dicarboxylic acid (H₂pydca), and iso-nicotinic acid (Hinic). In this complex, one copper(II) ion is five-coordinated in a distorted square-pyramidal geometry, while the other is six-coordinated in a distorted octahedral geometry. researchgate.net Another example involves the reaction of 5,5-diphenylimidazoline-2,4-dione (phenytoin, PHT) and 3-amino-1-propanol (PA) with a copper salt, leading to a dinuclear complex where each copper(II) ion is coordinated to four nitrogen atoms in a square planar geometry. researchgate.net The distance between the two copper centers in such complexes is a critical parameter that influences their magnetic and electronic properties.

The characterization of dinuclear complexes involves similar techniques to those used for mononuclear species, with a particular emphasis on determining the nature of the bridging ligands and the magnetic coupling between the copper(II) centers. Magnetic susceptibility measurements as a function of temperature are essential for quantifying the strength and nature (ferromagnetic or antiferromagnetic) of this interaction.

| Bridging Ligand(s) | Starting Copper Salt | Resulting Dinuclear Complex | Cu(II)···Cu(II) Distance (Å) | Reference |

| Phenytoin, 3-amino-1-propanol | Copper acetate | Not specified | 3.005(19) | researchgate.net |

| Pyridine-2,6-dicarboxylate, iso-nicotinate | Copper(II) nitrate | [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O | Not specified | researchgate.net |

| 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, (R)-(+)-1,1'-binaphthalene-2,2'-diamine | Copper(II) chloride dihydrate | [Cu₂Cl₂(L')] | Not specified | nih.gov |

| 4-tert-butyl-2,6-diformylphenol, (R)-(+)-1,1'-binaphthalene-2,2'-diamine | Copper(II) chloride dihydrate | [Cu₂Cl₂(L'')]·H₂O | Not specified | nih.gov |

Copper(II) nitrate hemipentahydrate readily reacts with a variety of oligodentate and polydentate ligands, which are molecules capable of binding to a central metal atom at two or more points. These ligands, particularly Schiff bases, play a crucial role in directing the structure and properties of the resulting copper(II) complexes. Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, offer a wide range of donor atoms (such as N, O, and S) and steric and electronic properties that can be fine-tuned.

The reaction of copper(II) nitrate with polydentate Schiff base ligands can lead to the formation of stable mononuclear or dinuclear complexes with well-defined geometries. mdpi.com For example, a dinuclear copper(II) complex was synthesized using a carbamate (B1207046) Schiff base ligand, where the ligand coordinates to two Cu(II) ions via a [N₂O₃] donor system. nih.gov The flexibility and denticity of the ligand are key factors in determining the nuclearity of the final complex. For instance, ancillary ligands can influence the self-assembly process, leading to the formation of di-, tri-, or even tetranuclear copper(II) complexes with multifaceted carboxylate coordination. nih.gov

The reactivity of copper(II) nitrate with these ligands is also evident in in-situ ligand transformations. For example, hydrothermal reactions of 2,3,5-trimethylpyridine (B1346980) with copper nitrate have been shown to result in the copper-mediated stepwise oxidation of the methyl groups on the pyridine ring to form pyridinecarboxylates, which then coordinate to the copper(II) center.

Supramolecular Interactions in Solid-State Structures

The solid-state structures of copper(II) complexes derived from copper(II) nitrate hemipentahydrate are often governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonding and π-π stacking, play a critical role in the assembly of individual complex molecules into higher-dimensional networks.

Hydrogen bonding is a prevalent and powerful tool in the crystal engineering of copper(II) complexes. In many of these structures, coordinated water molecules, nitrate ions, or functional groups on the organic ligands (such as hydroxyl or amine groups) can act as hydrogen bond donors and acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks.

For example, in the dinuclear complex [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O, neighboring molecules are connected by hydrogen bonds to form an infinite three-dimensional network. researchgate.net Similarly, in a mononuclear copper(II) complex of N,N'-bis-2,3,4-trihydroxybenzylidene-1,2-phenylenediamine, the four free hydroxyl groups on the ligand are involved in hydrogen bonding with methanol solvent molecules and adjacent ligands, contributing to the stability of the crystal packing. sci-hub.se The use of ligands such as 4-hydroxybenzoate (B8730719) can lead to the formation of extensive square-grid hydrogen-bonded networks. nih.govnih.gov In some cases, nitrate anions themselves participate in the hydrogen-bonding network, linking different components of the crystal structure. nih.govnih.gov

| Complex | Hydrogen Bond Donors/Acceptors | Resulting Supramolecular Structure | Reference |

| [Cu₂(pydca)₂(Hinic)₂(H₂O)₂]·3H₂O | Coordinated water, carboxylate groups | 3D network | researchgate.net |

| [Cu(H₄bzphen)]·CH₃OH | Ligand hydroxyl groups, methanol | Layered structure | sci-hub.se |

| [Cu₂(Hhba)₂(H₀.₅hba)₂(H₂O)₂]⁻ | Phenolic/phenolate (B1203915) groups, water | Square-grid network | nih.govnih.gov |

| [Cu₂(Hhba)₄(H₂O)₂]·2(Et₄NNO₃) | Phenolic groups, water, nitrate anions | Square-grid structure | nih.govnih.gov |

For instance, in the crystal packing of the mononuclear complex [Cu(H₄bzphen)]·CH₃OH, the complex units form a layered structure through π-π stacking interactions with an interplanar distance of approximately 3.15 Å. sci-hub.se In a binuclear copper(II) complex with mono-deprotonated 2,2'-bipyridine-3,3'-diol, a π-π stacking interaction is observed between adjacent pyridine rings. nih.gov Theoretical calculations have shown that such interactions can influence the magnetic properties of the complex. nih.gov The interplay between hydrogen bonding and π-π stacking interactions can lead to complex and fascinating supramolecular architectures. In some cases, π-π stacking interactions between parallel pyridine rings of adjacent complex molecules, with centroid-centroid distances around 3.6788 Å, have been observed. researchgate.net

Formation of Supramolecular Zig-Zagging Chains and 2D/3D Architectures

Copper(II) nitrate and its hydrated forms, including the hemipentahydrate, are fundamental building blocks in the synthesis of coordination polymers and supramolecular assemblies. While the anhydrous form of copper(II) nitrate can exist as a three-dimensional coordination polymer network, the hydrated salt typically serves as a precursor, providing Cu(II) ions that are subsequently linked by various organic ligands to form extended structures. wikipedia.org

The geometric preferences of the copper(II) ion, often influenced by the Jahn-Teller effect, along with the coordinating properties of the nitrate anion and the choice of organic linkers, dictate the final architecture of the assembly. nih.gov The self-assembly process can lead to the formation of diverse and intricate structures, including one-dimensional (1D) zig-zag chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.govsnu.ac.kr

For instance, the reaction of a copper(II) nitrate salt with ligands like 2,2'-bipyridine (B1663995) (2,2'-bipy) and 4,4'-bipyridine (B149096) (4,4'-bipy) can produce 1D zig-zag coordination polymers. In such a structure, a [Cu(NO₃)₂(2,2'-bipy)] unit might be linked by the rod-like 4,4'-bipy ligand, resulting in an infinite zig-zag chain. snu.ac.kr Similarly, solvothermal reactions of copper(II) nitrate trihydrate with other ligands like sodium oxalate (B1200264) and N,N'-ditopic organic coligands have been shown to produce anionic zig-zag chain coordination polymers. researchgate.net These 1D chains can further interact through weaker forces like hydrogen bonding or π-π stacking to build up into higher-dimensional 2D or 3D supramolecular architectures. nih.govresearchgate.net The use of flexible hydroxyl tricarboxylate citrates, for example, can lead to binuclear Cu(II) units that form hydrogen-bonded helical networks, creating complex 3D structures. researchgate.net

Solution Chemistry and Intermolecular Interactions

The behavior of copper(II) nitrate hemipentahydrate in solution is governed by a series of complex equilibria involving ion-solvent and ion-ion interactions.

Determination of Thermodynamic Parameters of Association (Kᴬ, ΔGᴬ, ΔHᴬ, ΔSᴬ)

The association of ions in solution can be quantified by determining various thermodynamic parameters. These parameters provide insight into the spontaneity and nature of the ion-pairing process. researchgate.netresearchgate.net The association constant (Kᴬ), Gibbs free energy of association (ΔGᴬ), enthalpy of association (ΔHᴬ), and entropy of association (ΔSᴬ) can be calculated from experimental data, often derived from conductance measurements at different temperatures. nih.govresearchgate.netresearchgate.net

For example, studies on nano copper(II) nitrate hemipentahydrate with different ligands in mixed solvents have been conducted to determine these values. nih.govresearchgate.netresearchgate.net The association constant, Kᴬ, indicates the extent of ion pair formation. The Gibbs free energy, ΔGᴬ, reveals the spontaneity of the association process; negative values indicate a spontaneous interaction. nih.gov The enthalpy (ΔHᴬ) and entropy (ΔSᴬ) provide information about whether the process is exothermic or endothermic and the change in disorder of the system, respectively. researchgate.netresearchgate.netnih.gov

| Temperature (K) | Kᴬ (L·mol⁻¹) | -ΔGᴬ (kJ·mol⁻¹) | ΔHᴬ (kJ·mol⁻¹) | ΔSᴬ (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|

| 293.15 | 154 | 12.33 | 12.21 | 83.72 |

| 303.15 | 170 | 13.17 | ||

| 313.15 | 188 | 14.01 | ||

| 323.15 | 207 | 14.85 |

Data derived from studies on the association thermodynamics of nano copper(II) nitrate hemipentahydrate. researchgate.net Note: The values for ΔHᴬ and ΔSᴬ are often calculated over the entire temperature range.

Conductance Measurements for Electrolyte Speciation Studies

Conductance measurements are a powerful tool for investigating the behavior of electrolytes in solution. nih.govresearchgate.netyoutube.com By measuring the molar conductance (Λₘ) at various concentrations, one can gain information about ion mobility, the degree of dissociation, and ion-pair formation. nih.govresearchgate.netresearchgate.net For a strong electrolyte that dissociates completely, the molar conductance decreases with the square root of the concentration. For weak electrolytes or in systems with significant ion-pairing, the relationship is more complex.

Studies involving nano copper(II) nitrate hemipentahydrate have used conductance measurements to determine the limiting molar conductance (Λ₀) — the molar conductance at infinite dilution — and the association constant (Kᴬ). nih.govresearchgate.net The data show that molar conductance values are influenced by factors such as the solvent composition and the size of any associated ligands, which affects the mobility of the ionic species. researchgate.net

| Concentration (mol·L⁻¹) | Molar Conductance, Λₘ (S·cm²·mol⁻¹) | Limiting Molar Conductance, Λ₀ (S·cm²·mol⁻¹) |

|---|---|---|

| 0.00100 | 68.40 | 77.78 |

| 0.00050 | 70.80 | |

| 0.00025 | 72.80 | |

| 0.000125 | 74.40 | |

| 0.0000625 | 75.80 |

Representative conductance data for nano copper(II) nitrate hemipentahydrate in a mixed solvent system. researchgate.net The limiting molar conductance (Λ₀) is typically determined by extrapolation.

Extended X-ray Absorption Fine Structure (EXAFS) Studies on Solvated Copper(II) Ions

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element. It is particularly useful for studying the coordination environment of metal ions in both solid and solution states. snu.ac.krnih.govresearchgate.net

EXAFS studies on solid Cu(NO₃)₂·2.5H₂O have provided detailed information about the coordination sphere of the copper(II) ion. nih.govfigshare.com The results confirm the Jahn-Teller distortion characteristic of the d⁹ Cu(II) ion, leading to a tetragonally elongated octahedral or square pyramidal geometry. snu.ac.krresearchgate.net The analysis of EXAFS data for solid copper(II) nitrate hemipentahydrate revealed a mean equatorial Cu–O bond distance of approximately 1.959 Å. nih.gov The data also showed longer axial distances to other oxygen or nitrogen atoms, with reported values around 2.18 Å, 2.40 Å, and 2.73 Å, indicating a complex and distorted coordination environment. nih.gov These EXAFS-derived distances, while slightly different from some crystallographic reports, are in good agreement with the structure of the hydrated copper(II) ion in aqueous solution, highlighting the powerful insights this technique provides into the local structure of solvated ions. snu.ac.krnih.gov

Catalytic Applications and Mechanistic Investigations of Copper Ii Nitrate Hemipentahydrate

Role as a Catalyst and Reagent in Organic Synthesis

Copper(II) nitrate (B79036) hemipentahydrate, with the chemical formula Cu(NO₃)₂·2.5H₂O, is a versatile and highly water-soluble crystalline solid that serves as a crucial precursor and catalyst in a variety of organic transformations. americanelements.comresearchgate.net Its utility stems from its properties as an oxidizing agent and its role in the formation of catalytically active species. researchgate.net Nitrate compounds, in general, are effective oxidizing agents and are considered excellent precursors for producing high-purity compounds and nanoscale materials for catalytic applications. americanelements.comresearchgate.net

Copper(II) nitrate hemipentahydrate plays a significant role in the catalytic oxidative coupling of 2,6-dimethylphenol (B121312). researchgate.netyu.edu.jo This reaction is of industrial importance as it yields a polyphenylene ether (PPE) polymer, a valuable engineering material. researchgate.netyu.edu.jo The copper(II) salt acts as a catalyst in this process, facilitating the polymerization through an oxidative mechanism.

Table 1: Application in Oxidative Coupling

| Reactant | Catalyst | Product | Significance |

| 2,6-dimethylphenol | Copper(II) nitrate hemipentahydrate | Polyphenylene ether (PPE) polymer | Production of an important engineering material. researchgate.netyu.edu.jo |

In a process known as the Menke nitration, copper(II) nitrate in conjunction with acetic anhydride (B1165640) serves as an effective reagent for the nitration of electron-rich aromatic compounds. americanelements.comyu.edu.jo This reaction, first described by J.B. Menke in 1925, typically favors the introduction of a nitro group at the ortho position relative to an activating group on the aromatic ring. yu.edu.jo The reaction is thought to proceed through the formation of acetyl nitrate as an intermediate. yu.edu.jo Quantum mechanics calculations suggest that the reaction may proceed through a six-membered ring transition state, which is energetically more favorable than alternative pathways.